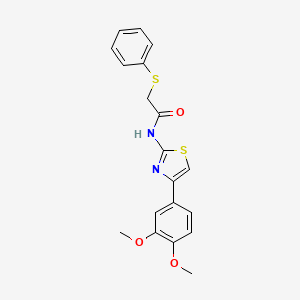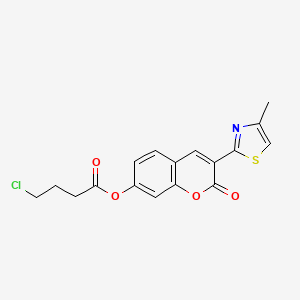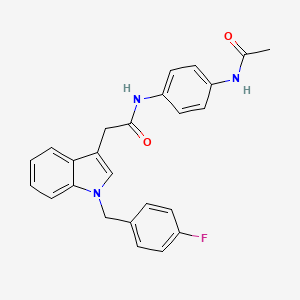
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide, also known as DT-13, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 is a thiazole-based compound that has been shown to possess potent anti-cancer, anti-inflammatory, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
Antitumor Activity
The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, utilizing structures akin to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide, has been investigated for potential antitumor activities. These compounds were tested in vitro against a variety of human tumor cell lines, revealing significant anticancer activity against certain cancer cell lines. This research underscores the potential of such compounds in developing new anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties
Research into thiazole-based polythiophenes, including monomers similar to this compound, has demonstrated their promising optoelectronic properties. These properties are crucial for applications in conducting polymers and could be pivotal in the development of electronic and optoelectronic devices (Camurlu & Guven, 2015).
Antimicrobial Activities
Novel thiazole derivatives, including structures similar to this compound, have been synthesized and exhibited significant antibacterial and antifungal activities. These findings suggest the potential of thiazole derivatives as leads in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Saravanan et al., 2010).
Antibacterial Evaluation
The introduction of the thiazole moiety into N-phenylacetamide derivatives has led to compounds with promising antibacterial activities against various bacterial strains. This research indicates the utility of such compounds in developing new antibacterial agents and exploring their mechanism of action on bacterial pathogens (Lu, Zhou, Wang, & Jin, 2020).
Anticancer Agents
Synthesis of 5-methyl-4-phenyl thiazole derivatives, structurally related to this compound, has shown that these compounds possess significant anticancer activity. Their selectivity and apoptosis-inducing potential make them interesting candidates for further exploration as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Propiedades
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-16-9-8-13(10-17(16)24-2)15-11-26-19(20-15)21-18(22)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPZSQIDIOSBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2665815.png)

![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)
![5-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665819.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B2665822.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2665823.png)
![methyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]acetate](/img/structure/B2665828.png)
![5-(4-Methylphenyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B2665830.png)
![(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride](/img/structure/B2665831.png)


![2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2665835.png)